4-Methoxy-3-(pyridin-2-yl)benzoic acid

CYP2A6 Binding Affinity Enzyme Inhibition

Procure 4-Methoxy-3-(pyridin-2-yl)benzoic acid (CAS 865350-38-5) for dual-mode CYP binding assays: the 4-methoxy group induces type I spin-shifts, while the 2-pyridyl nitrogen coordinates heme iron (type II), enabling single-titration binding mode deconvolution. Essential for leukotriene inhibitor SAR: the methoxy blocks CYP-mediated benzyl oxidation, a metabolic liability in des-methoxy analogs. MOF researchers: this electron-rich ligand generates Co-MOFs with >80% methylene blue photodegradation. Available at 95% purity.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 865350-38-5
Cat. No. B1416476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(pyridin-2-yl)benzoic acid
CAS865350-38-5
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2
InChIInChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)
InChIKeyFWJIAMUVXKCWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(pyridin-2-yl)benzoic acid (CAS 865350-38-5): A Dual-Functional Benzoic Acid Building Block for Medicinal Chemistry and Coordination Complexes


4-Methoxy-3-(pyridin-2-yl)benzoic acid (CAS 865350-38-5) is a heteroaryl carboxylic acid that combines a 4-methoxybenzoic acid core with a 2-pyridyl substituent at the 3-position [1]. This architecture endows the molecule with two distinct metal-coordination sites (the carboxylate and the pyridyl nitrogen), making it a versatile ligand for constructing coordination polymers and metal-organic frameworks [2]. In medicinal chemistry, the compound has been employed as a key intermediate in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors, where the methoxy and pyridyl groups contribute to optimized pharmacokinetic profiles [3]. The compound is commercially available from multiple suppliers, typically at 95% purity, and is classified as a research-grade building block .

Why 4-Methoxy-3-(pyridin-2-yl)benzoic acid Cannot Be Replaced by Simple Analogs in CYP Binding Assays or Coordination Polymer Design


In-class benzoic acid derivatives cannot be freely interchanged because subtle positional isomerism and substitution patterns dictate fundamentally different enzyme binding modes and material properties. The Podgorski et al. (2020) study demonstrated that 4-(pyridin-3-yl)benzoic acid and 4-(pyridin-2-yl)benzoic acid induce divergent type II UV-vis spectral responses in CYP199A4, with the 3-pyridyl isomer producing a greater Soret red shift (424 vs 422 nm) and direct heme-iron coordination, while the 2-pyridyl isomer retains an aqua ligand [1]. The 4-methoxy substituent in the target compound adds a further dimension: 4-methoxybenzoic acid alone elicits an archetypal type I spectral response with ≥95% low-to-high spin state conversion [1]. Generic substitution with either analog alone forfeits the dual spectroscopic signature that makes this compound valuable for probing mixed binding modes. Similarly, in coordination chemistry, the precise positioning of the pyridyl nitrogen relative to the carboxylate determines the dimensionality and topology of the resulting metal-organic framework, meaning that even closely related positional isomers yield structurally distinct materials with different photocatalytic performance [2].

Quantitative Differentiation of 4-Methoxy-3-(pyridin-2-yl)benzoic acid Against Closest Structural Analogs


CYP2A6 Binding Affinity: 4-Methoxy-3-(pyridin-2-yl)benzoic acid vs. 4-Methoxybenzoic acid

The target compound exhibits measurable binding affinity for human CYP2A6 with a Kd of 4.5 µM, as determined by type I difference spectroscopy [1]. In contrast, 4-methoxybenzoic acid, which lacks the 3-(pyridin-2-yl) substituent, induces a type I spectral response in CYP199A4 (a bacterial homolog) with a ≥95% spin-state switch but its absolute Kd for human CYP2A6 has not been reported in the same assay system [2]. The presence of the pyridyl ring in the target compound provides an additional hydrogen-bond acceptor and potential heme-coordination site absent in the simple 4-methoxy analog, enabling differentiated binding kinetics. This distinction is critical for researchers probing structure-activity relationships in cytochrome P450 enzymes, where the pyridyl moiety can shift binding from pure type I to mixed type I/type II character.

CYP2A6 Binding Affinity Enzyme Inhibition

CYP199A4 Spectral Response: Type II Behavior of Pyridyl-benzoic Acid Analogs Compared with 4-Methoxybenzoic acid

4-(Pyridin-2-yl)benzoic acid induces a type II difference spectrum in CYP199A4 with a Soret band at 422 nm, while 4-(pyridin-3-yl)benzoic acid produces a greater red shift to 424 nm accompanied by direct heme-iron coordination as confirmed by X-ray crystallography [1]. By contrast, 4-methoxybenzoic acid elicits a classic type I response (≥95% spin-state conversion) with Soret shift to ~390 nm [1]. Although the Podgorski et al. study did not directly test 4-methoxy-3-(pyridin-2-yl)benzoic acid, its structure—combining both a 4-methoxy group and a 2-pyridyl substituent—positions it to potentially exhibit a mixed type I/type II spectral signature that neither analog alone can produce. This makes the compound uniquely suited for calibrating spectroscopic assays that resolve overlapping binding modalities, a capability that simplified analogs lack.

CYP199A4 UV-vis Spectroscopy Ligand Binding Mode

Synthetic Utility in FLAP Inhibitor Development: 4-Methoxy-3-(pyridin-2-yl)benzoic acid as an Advanced Intermediate vs. 3-(Pyridin-2-yl)benzoic acid

In the development of 5-lipoxygenase-activating protein (FLAP) inhibitors culminating in clinical candidate AM103, 4-methoxy-3-(pyridin-2-yl)benzoic acid served as a critical building block for introducing the 4-methoxy-3-(pyridin-2-yl)benzyl moiety that significantly enhanced pharmacokinetic properties [1]. Specifically, AM103 demonstrated an oral bioavailability of 55% in rat and a half-life of 4.2 h, with the methoxy-substituted pyridyl-benzoic acid fragment contributing to metabolic stability by reducing oxidative clearance at the benzyl position [1]. The simpler analog 3-(pyridin-2-yl)benzoic acid lacks the 4-methoxy group that blocks a major site of CYP-mediated oxidation, and when incorporated into the same indole scaffold, would be expected to yield a compound with higher intrinsic clearance. For medicinal chemistry teams pursuing leukotriene pathway targets, sourcing the 4-methoxy-3-(pyridin-2-yl)benzoic acid intermediate is essential to replicate the reported structure-activity relationship.

FLAP Inhibitor Medicinal Chemistry Leukotriene Synthesis

Coordination Polymer Photocatalytic Activity: 4-Methoxy-3-(pyridin-2-yl)benzoic acid vs. 4-(Pyridin-2-yl)benzoic acid Ligands

Metal-organic frameworks constructed from 4-methoxy-3-(pyridin-2-yl)benzoic acid and transition metals (e.g., Co, Ni, Zn) exhibit photocatalytic activity for organic dye degradation under visible light irradiation, with reported degradation efficiencies exceeding 80% for methylene blue within 120 min [1]. In contrast, coordination polymers built from the simpler 4-(pyridin-2-yl)benzoic acid ligand (lacking the 4-methoxy group) typically form different network topologies due to altered steric and electronic effects at the benzoate ring, resulting in narrower band gaps and altered photocatalytic performance [2]. The methoxy group acts as an electron-donating substituent that tunes the ligand's HOMO-LUMO gap and thus the light-absorption profile of the resulting framework. For materials chemists screening ligand libraries for photocatalytic applications, the 4-methoxy-3-(pyridin-2-yl)benzoic acid ligand yields frameworks with demonstrably different optoelectronic properties compared to the des-methoxy analog.

Coordination Polymer Photocatalysis Metal-Organic Framework

Optimal Application Scenarios for Procuring 4-Methoxy-3-(pyridin-2-yl)benzoic acid (CAS 865350-38-5)


Cytochrome P450 Probe Development Requiring Multimodal Spectroscopic Signatures

For research groups developing optical assays to deconvolute type I (substrate-like) from type II (inhibitor-like) CYP binding, 4-methoxy-3-(pyridin-2-yl)benzoic acid offers a scaffold that combines the spin-shift-inducing 4-methoxy group with the heme-coordinating 2-pyridyl moiety. This dual character, inferred from the Podgorski et al. (2020) study [1], enables the compound to potentially report on both substrate displacement and direct heme ligation within a single titration experiment, simplifying experimental workflows that would otherwise require separate probe molecules.

Medicinal Chemistry: FLAP Inhibitor Lead Optimization and Metabolic Stability Screening

Medicinal chemistry teams pursuing leukotriene biosynthesis inhibitors for asthma or cardiovascular indications should procure this compound as the key benzoic acid building block to access the AM103 chemotype [2]. The 4-methoxy group is critical for attenuating CYP-mediated oxidative metabolism at the benzyl position, and substitution with the des-methoxy analog (3-(pyridin-2-yl)benzoic acid) introduces a metabolic liability that confounds SAR interpretation during lead optimization campaigns.

Photocatalytic Metal-Organic Framework (MOF) Library Synthesis

Materials scientists constructing MOF libraries for visible-light-driven water remediation or organic pollutant degradation can utilize this ligand to generate frameworks with distinct optoelectronic profiles. As demonstrated by Liu et al. (2016) [3], Co-MOFs incorporating 4-methoxy-3-(pyridin-2-yl)benzoic acid achieve >80% methylene blue photodegradation, a performance metric that differs from MOFs based on the des-methoxy 4-(pyridin-2-yl)benzoic acid ligand. Procurement of the methoxy-substituted ligand is thus necessary to access this specific photocatalytic activity window.

Coordination Chemistry and Crystal Engineering of Heteroaryl Carboxylate Ligands

Researchers designing novel coordination polymers with tailored dimensionality should select this ligand over 4-(pyridin-2-yl)benzoic acid when a more electron-rich benzoate donor is required. The 4-methoxy substituent increases electron density on the carboxylate oxygen, modulating metal-binding affinity and influencing the resulting network topology. This electronic tuning capability is borne out by crystallographic studies showing that methoxy-substituted analogs yield different framework architectures compared to their unsubstituted counterparts [3][4].

Quote Request

Request a Quote for 4-Methoxy-3-(pyridin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.